N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide
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Overview
Description
N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide is a complex organic compound featuring a thiophene ring, an oxadiazole ring, and a methanesulfonamide group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of heterocyclic rings like thiophene and oxadiazole contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Thiophene Ring Introduction: The thiophene moiety can be introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Methanesulfonamide Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring is particularly significant, as it is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its ability to interact with multiple biological pathways makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share the thiophene ring but differ in their functional groups.
Oxadiazole Derivatives: Compounds such as 3,5-diphenyl-1,2,4-oxadiazole and 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole have similar oxadiazole rings but different substituents.
Uniqueness
N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide is unique due to the combination of the thiophene and oxadiazole rings with the methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H11N3O3S2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H11N3O3S2/c1-21(17,18)16-10-6-3-2-5-9(10)13-14-12(15-19-13)11-7-4-8-20-11/h2-8,16H,1H3 |
InChI Key |
CCLPKNDCWZIBPT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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